molecular formula C19H29ClN2O2 B2622010 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride CAS No. 2418596-80-0

1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride

Cat. No.: B2622010
CAS No.: 2418596-80-0
M. Wt: 352.9
InChI Key: RDDCUIVHMOPLQF-NBLXOJGSSA-N
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Description

1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropyl group, and a methoxyphenyl group.

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the aminomethyl and methyl groups. The cyclopropyl group is then added, and finally, the methoxyphenyl group is incorporated. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride include other piperidine derivatives such as:

  • 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride
  • 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
  • 4-Chloro-1-methylpiperidine

These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the piperidine ring with the cyclopropyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

1-[4-(aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c1-19(13-20)7-9-21(10-8-19)18(22)12-15-11-17(15)14-3-5-16(23-2)6-4-14;/h3-6,15,17H,7-13,20H2,1-2H3;1H/t15-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDCUIVHMOPLQF-NBLXOJGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CC2CC2C3=CC=C(C=C3)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C(=O)C[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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